3-aminoenanthic acid hydrochloride molecular weight and formula
3-aminoenanthic acid hydrochloride molecular weight and formula
Technical Monograph: 3-Aminoenanthic Acid Hydrochloride Subtitle: Physicochemical Properties, Synthetic Pathways, and Applications in Peptidomimetic Design
Executive Summary
3-Aminoenanthic acid hydrochloride (Systematic name: 3-aminoheptanoic acid hydrochloride) represents a critical class of
Part 1: Physicochemical Identity
The accurate characterization of 3-aminoenanthic acid hydrochloride is foundational for stoichiometric calculations in solid-phase peptide synthesis (SPPS) and solution-phase coupling.
Molecular Specifications
| Property | Value / Description |
| Common Name | 3-Aminoenanthic acid hydrochloride |
| Systematic Name | 3-Aminoheptanoic acid hydrochloride |
| Synonyms | |
| CAS Number | Generic for 3-aminoheptanoic acid HCl: 19245-66-0 (Free acid base ref: 2203-89-6) |
| Molecular Formula | |
| Molecular Weight | 181.66 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol; sparingly soluble in non-polar solvents. |
Structural Composition
The compound consists of a seven-carbon aliphatic chain with a primary amine group at the
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Free Base Formula:
(MW: 145.20 g/mol ) -
Salt Stoichiometry: 1:1 molar ratio of amine to hydrochloric acid.
Molecular Weight Derivation (High Precision):
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Carbon (7):
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Hydrogen (16):
-
Nitrogen (1):
-
Oxygen (2):
-
Chlorine (1):
-
Total: 181.663 g/mol
Part 2: Structural Significance & Applications
The Beta-Peptide Advantage
3-Aminoenanthic acid is a
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Proteolytic Stability: The unique backbone spacing prevents recognition by standard proteases (e.g., trypsin, chymotrypsin), significantly extending the half-life of therapeutic candidates.
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Foldamers: Oligomers of
-amino acids can form "14-helices" (stabilized by H-bonds between residue and ), which are more stable than the -helix.
Logical Pathway: From Structure to Function
Figure 1: Mechanistic impact of incorporating 3-aminoenanthic acid into peptide backbones.
Part 3: Synthetic Methodology
Researchers often require the synthesis of this compound if it is not commercially available in specific isomeric forms. The Rodionov Reaction is a classic method for synthesizing
Protocol: Modified Rodionov Synthesis
Objective: Synthesis of 3-aminoheptanoic acid from valeraldehyde (pentanal) and malonic acid.
Reagents:
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Pentanal (Valeraldehyde)
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Malonic Acid
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Ammonium Acetate (Source of Ammonia)
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Ethanol (Solvent)
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Concentrated HCl (for salt formation)
Step-by-Step Workflow:
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Condensation:
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Dissolve Malonic acid (1.0 eq) and Ammonium acetate (2.0 eq) in Ethanol.
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Add Pentanal (1.0 eq).
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Reflux the mixture for 4–6 hours. The reaction proceeds via Knoevenagel condensation followed by Michael addition of ammonia and decarboxylation.
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Isolation (Free Acid):
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Cool the reaction mixture to
. -
Filter the precipitated crude 3-aminoheptanoic acid.
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Recrystallize from ethanol/water.
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Hydrochlorination:
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Suspend the purified free amino acid in minimal dry ethanol.
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Add 1.1 eq of concentrated HCl dropwise with stirring.
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Evaporate solvent or precipitate with diethyl ether to yield 3-aminoenanthic acid hydrochloride .
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Figure 2: Workflow for the synthesis of 3-aminoenanthic acid HCl via the Rodionov method.
Part 4: Analytical Characterization
To validate the integrity of the compound, the following analytical parameters must be met.
1. Proton NMR (
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2.60 ppm (d, 2H):
-methylene protons ( ). -
3.50 ppm (m, 1H):
-methine proton ( ). - 1.30–1.60 ppm (m, 6H): Internal methylene chain protons.
- 0.85 ppm (t, 3H): Terminal methyl group.
2. Mass Spectrometry (ESI-MS):
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Positive Mode (
): Expected peak at . (Note: MS detects the cation of the free base).
References
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PubChem Database. 3-Aminoheptanoic acid. National Center for Biotechnology Information. Available at: [Link]
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Seebach, D.
-Peptides: a surprise at every turn. Chemical Communications. (Seminal work on the stability and folding of beta-amino acids). Available at: [Link] -
Gellman, S.H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. (Foundational text on the application of non-natural amino acids in drug design). Available at: [Link]
